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molecular formula C5H13NO3 B1631006 4-Methylmorpholine N-oxide monohydrate CAS No. 70187-32-5

4-Methylmorpholine N-oxide monohydrate

Cat. No. B1631006
M. Wt: 135.16 g/mol
InChI Key: WAZPLXZGZWWXDQ-UHFFFAOYSA-N
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Patent
US06905766B2

Procedure details

Approximately 1073 grams of tertiary amine oxide such as N-methylmorpholine-N-oxide in water (76% NMMO, 24% H2O), 16 g of cellulose (DP=625, 5% moisture content) and 1.5 g stabilizer, e.g., gallic acid propyl ester, are prepared in a container and heated to above 72° C. This solution is stirred for approximately 15 minutes and about 100 g of water is then separated under vacuum. After water removal step a clear cellulose solution is obtained. Alternatively, 554 g of NMMO/water mixture (83% NMMO), 0.8 g stabilizer and 11.3 g cellulose are prepared in a container and heated to approx. 95° C. while being stirred simultaneously. After approximately 30 to 60 minutes a cellulosic solution is obtained. In this procedure it is no longer necessary to separate the water.
[Compound]
Name
tertiary amine oxide
Quantity
1073 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cellulose
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][N+:2]1([O-:8])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.C([O:12]C(=O)C1C=C(O)C(O)=C(O)C=1)CC>O>[CH3:1][N+:2]1([O-:8])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[OH2:12] |f:3.4|

Inputs

Step One
Name
tertiary amine oxide
Quantity
1073 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
cellulose
Quantity
16 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OC(C1=CC(O)=C(O)C(O)=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
This solution is stirred for approximately 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to above 72° C
CUSTOM
Type
CUSTOM
Details
about 100 g of water is then separated under vacuum
CUSTOM
Type
CUSTOM
Details
After water removal step a clear cellulose solution
CUSTOM
Type
CUSTOM
Details
is obtained
STIRRING
Type
STIRRING
Details
while being stirred simultaneously
CUSTOM
Type
CUSTOM
Details
After approximately 30 to 60 minutes a cellulosic solution is obtained
Duration
45 (± 15) min
CUSTOM
Type
CUSTOM
Details
to separate the water

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C[N+]1(CCOCC1)[O-].O
Measurements
Type Value Analysis
AMOUNT: MASS 554 g
YIELD: PERCENTYIELD 83%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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